(3R)-3-Amino-3-cyclopentylpropanoic acid
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Overview
Description
(3R)-3-Amino-3-cyclopentylpropanoic acid is a non-proteinogenic amino acid with a unique structure that includes a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-cyclopentylpropanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to direct the stereoselective addition of an amine to a cyclopentyl-containing precursor. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to maintain stereochemical integrity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-cyclopentylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce alcohols.
Scientific Research Applications
(3R)-3-Amino-3-cyclopentylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used to study enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-cyclopentylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl ring provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amino group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, contributing to the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Amino-2-hydroxydecanoic acid: Another non-proteinogenic amino acid with a similar structure but different functional groups.
(2R,3S)-Phenylisoserine: A compound with a similar stereochemistry but different side chains.
Uniqueness
(3R)-3-Amino-3-cyclopentylpropanoic acid is unique due to its cyclopentyl ring, which provides distinct steric and electronic properties compared to other amino acids. This uniqueness makes it valuable in the design of molecules with specific biological activities.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-cyclopentylpropanoic acid |
InChI |
InChI=1S/C8H15NO2/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1 |
InChI Key |
SPOIBOUMGDWHCR-SSDOTTSWSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1CCC(C1)C(CC(=O)O)N |
Origin of Product |
United States |
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